molecular formula C8H10F2N2O2 B13315297 2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid

Cat. No.: B13315297
M. Wt: 204.17 g/mol
InChI Key: QCZVZWVUPFOPQI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid is a fluorinated organic compound that features an imidazole ring substituted with a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloropyridines with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

    Substitution: The difluoroacetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetates, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.

Scientific Research Applications

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-[1-(propan-2-yl)-1H-imidazol-2-yl]acetic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its difluoroacetic acid moiety enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

2,2-difluoro-2-(1-propan-2-ylimidazol-2-yl)acetic acid

InChI

InChI=1S/C8H10F2N2O2/c1-5(2)12-4-3-11-6(12)8(9,10)7(13)14/h3-5H,1-2H3,(H,13,14)

InChI Key

QCZVZWVUPFOPQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1C(C(=O)O)(F)F

Origin of Product

United States

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